3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile
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Overview
Description
3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromo and nitro group attached to the triazole ring, along with a propanenitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
Compounds with similar structures, such as 3-nitro-1,2,4-triazol-5-one (nto), are used as high energetic materials and can substitute highly sensitive high energetic materials that are thermally and photochemically less stable .
Pharmacokinetics
The thermal stability of similar compounds suggests that they may have unique pharmacokinetic properties .
Result of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of similar compounds suggests that they can withstand high temperatures . Furthermore, the performance of these compounds can be enhanced by adding catalysts or by creating co-crystals .
Biochemical Analysis
Biochemical Properties
It is known that the compound is thermally stable .
Cellular Effects
Future studies should aim to detail the effects of this product on various types of cells and cellular processes, including its influence on cell function, impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 1,2,4-triazole with bromine to introduce the bromo group, followed by nitration to add the nitro groupThe reaction conditions often include the use of organic solvents such as ethanol, chloroform, or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-amino-1H-1,2,4-triazol-1-yl)propanenitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications, including:
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Similar in structure but lacks the nitro and propanenitrile groups.
5-nitro-1H-1,2,4-triazole: Similar in structure but lacks the bromo and propanenitrile groups.
3-(5-amino-1H-1,2,4-triazol-1-yl)propanenitrile: Similar in structure but has an amino group instead of a nitro group.
Uniqueness
The uniqueness of 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and nitro groups, along with the propanenitrile moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O2/c6-4-8-5(11(12)13)9-10(4)3-1-2-7/h1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNZYJHFVZKKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)[N+](=O)[O-])Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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